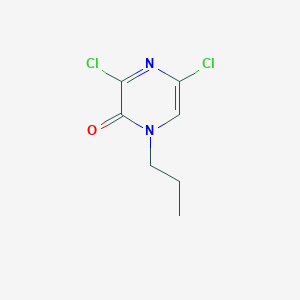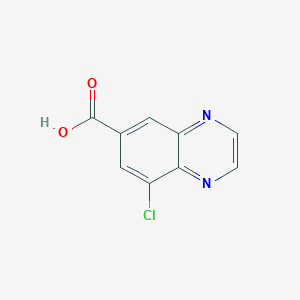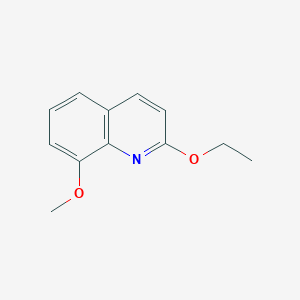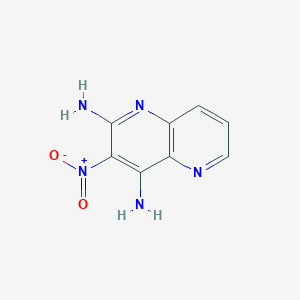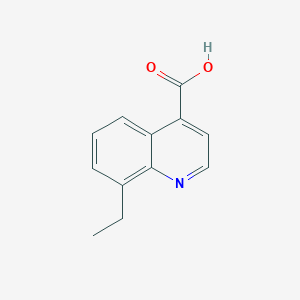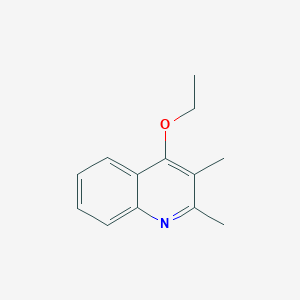
4-Ethoxy-2,3-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-2,3-dimethylquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-dimethylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with the Michael addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to yield the quinoline core . Another method involves the one-pot synthesis from a heterogeneous solution of nitroarene, ethanol, and titanium dioxide upon irradiation with UV light .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts such as toluenesulfonic acid, magnesium chloride, or cupric nitrate to facilitate the reaction . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
4-Ethoxy-2,3-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like zinc and acetic acid, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .
科学的研究の応用
4-Ethoxy-2,3-dimethylquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for its pharmacological activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Ethoxy-2,3-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Ethoxy-2,3-dimethylquinoline include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Hydroxyquinoline
- 2,4-Dimethylquinoline
Uniqueness
What sets this compound apart is its unique combination of ethoxy and methyl substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
4-ethoxy-2,3-dimethylquinoline |
InChI |
InChI=1S/C13H15NO/c1-4-15-13-9(2)10(3)14-12-8-6-5-7-11(12)13/h5-8H,4H2,1-3H3 |
InChIキー |
WTNZXTFBFSRXRH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=NC2=CC=CC=C21)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid](/img/structure/B11895294.png)

